Sotrastaurine

Vue d'ensemble

Description

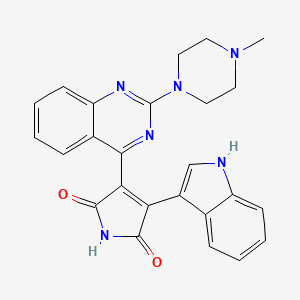

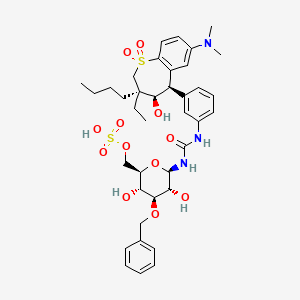

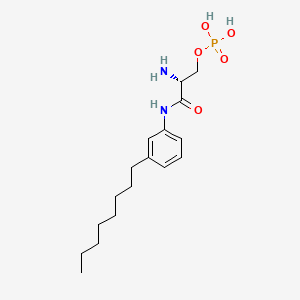

Sotrastaurin is a potent and selective inhibitor of protein kinase C . It is a member of the class of maleimides that is maleimide which is substituted at position 3 by an indol-3-yl group and at position 4 by a quinazolin-4-yl group . It has been used in trials studying the basic science and treatment of Uveal Melanoma, Richter Syndrome, Prolymphocytic Leukemia, Recurrent Mantle Cell Lymphoma, and Recurrent Small Lymphocytic Lymphoma, among others .

Molecular Structure Analysis

Sotrastaurin has a molecular formula of C25H22N6O2 and a molecular weight of 438.5 g/mol . It is a N-alkylpiperazine, a N-arylpiperazine, a member of indoles, a member of quinazolines, and a member of maleimides .

Chemical Reactions Analysis

Sotrastaurin inhibits both T- and B-cell activations via PKC theta and beta isozymes, respectively . Both PKCs are important in the activation of nuclear factor-kappaB (NF-kB) . Inhibition of PKC beta in B-cells results in prevention of NF-kB-mediated signaling and downregulation of NF-kB target genes .

In Vivo

Sotrastaurin has been studied for its potential to treat a variety of diseases, including cancer, diabetes, and inflammatory diseases. In vivo studies have shown that sotrastaurin is able to inhibit the growth of tumors in mouse models of pancreatic and breast cancer. In addition, sotrastaurin has been shown to reduce inflammation in mouse models of colitis and to reduce the progression of diabetes in mouse models of type 1 diabetes.

In Vitro

In vitro studies have shown that sotrastaurin is able to inhibit the growth of a variety of cancer cell lines, including those of breast, pancreatic, and colon cancer. In addition, sotrastaurin has been shown to reduce inflammation in a variety of cell lines, including those of macrophages and T cells. Finally, sotrastaurin has been shown to reduce the progression of diabetes in a variety of cell lines, including those of pancreatic islets and adipocytes.

Mécanisme D'action

Target of Action

Sotrastaurin, also known as AEB071, is an investigational immunosuppressant that primarily targets Protein Kinase C (PKC) . PKC is a family of protein kinases involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues. It plays key roles in several signal transduction cascades .

Mode of Action

Sotrastaurin selectively inhibits PKC, thereby blocking early T-cell activation . This inhibition occurs via a calcineurin-independent mechanism . By blocking the activation of T-cells, Sotrastaurin prevents the immune response that leads to organ rejection in transplant patients .

Biochemical Pathways

The inhibition of PKC by Sotrastaurin affects several downstream pathways. PKC is involved in multiple signaling pathways, including the NF-κB pathway . By inhibiting PKC, Sotrastaurin can potentially affect the progression of diseases like cancer by regulating the infiltration of immunosuppressive cells .

Pharmacokinetics

Sotrastaurin is primarily metabolized through CYP3A4 . It has one active metabolite, N-desmethyl-sotrastaurin, which is present at low blood concentrations (less than 5% of the parent exposure) . The elimination half-life of Sotrastaurin averages 6 hours . The strong CYP3A4 inhibitor ketoconazole increased Sotrastaurin’s area under the concentration-time curve (AUC) by 4.6-fold , indicating that the bioavailability of Sotrastaurin can be significantly affected by other drugs that inhibit CYP3A4.

Result of Action

The inhibition of T-cell activation by Sotrastaurin results in a reduction of the immune response, which is beneficial in preventing organ rejection in transplant patients . The clinical efficacy of sotrastaurin has been variable, with some studies showing higher rates of biopsy-proven acute rejection (bpar) compared to control treatments .

Action Environment

The action of Sotrastaurin can be influenced by various environmental factors, including the presence of other drugs in the body. For instance, the co-administration of Sotrastaurin with strong CYP3A4 inhibitors like ketoconazole can significantly increase the bioavailability of Sotrastaurin . This suggests that the drug-drug interactions could play a crucial role in the efficacy and safety of Sotrastaurin.

Activité Biologique

Sotrastaurin has been shown to have a variety of biological activities, including anti-inflammatory, anti-cancer, anti-diabetic, and anti-angiogenic effects. In addition, sotrastaurin has been shown to modulate cell cycle progression, cell death, and signal transduction pathways.

Biochemical and Physiological Effects

Sotrastaurin has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that sotrastaurin is able to inhibit the activity of several enzymes involved in cell growth, differentiation, and death, including PKC, Akt, and MAPK. In addition, sotrastaurin has been shown to reduce the expression of several pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. Finally, sotrastaurin has been shown to reduce the production of reactive oxygen species (ROS) and to modulate the activity of the endoplasmic reticulum stress response.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using sotrastaurin in laboratory experiments include its ability to inhibit the activity of several enzymes involved in cell growth, differentiation, and death, and its ability to reduce the expression of several pro-inflammatory cytokines. In addition, sotrastaurin is relatively easy to synthesize and is relatively non-toxic. The main limitation of using sotrastaurin in laboratory experiments is that its pharmacodynamics are not yet fully understood.

Orientations Futures

The potential future directions for sotrastaurin research include further studies of its pharmacodynamics, its potential to treat other diseases, and its potential to be used in combination with other drugs. In addition, further studies of its mechanism of action and its biochemical and physiological effects are needed. Finally, further studies of its safety and efficacy in clinical trials are needed in order to determine its potential for use in the treatment of human diseases.

Applications De Recherche Scientifique

Traitement du mélanome uvéal métastatique

Le Sotrastaurine a été utilisé dans des essais étudiant le traitement du mélanome uvéal métastatique . C'est un inhibiteur oral puissant et sélectif des isoformes classiques et nouvelles de la protéine kinase C (PKC). Dans une étude de phase Ib, le this compound a été utilisé en association avec l'Alpelisib, un inhibiteur de PI3Kα, chez des patients atteints d'un mélanome uvéal métastatique . Cependant, l'étude n'a pas révélé de preuve d'efficacité clinique .

Inhibition de la résorption osseuse induite par le RANKL

Il a été constaté que le this compound inhibait la formation d'ostéoclastes induite par le RANKL in vitro de manière dose-dépendante et dépendante du temps . Il exerce son effet anti-ostéoclastique principalement aux premiers stades de la stimulation par le RANKL, ce qui suggère des effets inhibiteurs sur la fusion des cellules précurseurs . Il exerce également des effets anti-résorptifs sur la fonction de résorption osseuse des ostéoclastes matures .

Traitement de l'arthrose (OA)

Il a été constaté que le this compound atténuait les pathologies ostéochondrales associées au développement de l'OA . Dans des études animales, le this compound atténue de manière significative les pathologies ostéochondrales de la destruction osseuse sous-chondrale ainsi que de la dégénérescence du cartilage articulaire après une OA induite par DMM .

Traitement du syndrome de Richter

Le this compound a été utilisé dans des essais étudiant le traitement du syndrome de Richter . Le syndrome de Richter est une complication de la leucémie lymphoïde chronique (LLC), où la maladie se transforme en un type agressif de lymphome.

Traitement de la leucémie prolymphocytaire

Le this compound a été utilisé dans des essais étudiant le traitement de la leucémie prolymphocytaire . La leucémie prolymphocytaire est un type de cancer du sang caractérisé par la présence d'un grand nombre de prolymphocytes dans le sang.

6. Traitement du lymphome à cellules du manteau récurrent Le this compound a été utilisé dans des essais étudiant le traitement du lymphome à cellules du manteau récurrent . Le lymphome à cellules du manteau est une forme rare de lymphome non hodgkinien.

7. Traitement du lymphome à petits lymphocytes récurrent Le this compound a été utilisé dans des essais étudiant le traitement du lymphome à petits lymphocytes récurrent . Le lymphome à petits lymphocytes est un type de lymphome non hodgkinien à croissance lente.

Safety and Hazards

Propriétés

IUPAC Name |

3-(1H-indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N6O2/c1-30-10-12-31(13-11-30)25-27-19-9-5-3-7-16(19)22(28-25)21-20(23(32)29-24(21)33)17-14-26-18-8-4-2-6-15(17)18/h2-9,14,26H,10-13H2,1H3,(H,29,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAVGBZOFDPFGPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)C4=C(C(=O)NC4=O)C5=CNC6=CC=CC=C65 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70915192 | |

| Record name | 5-Hydroxy-4-(1H-indol-3-yl)-3-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]-2H-pyrrol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70915192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

425637-18-9, 949935-06-2 | |

| Record name | Sotrastaurin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=425637-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sotrastaurin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0425637189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sotrastaurin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12369 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-Hydroxy-4-(1H-indol-3-yl)-3-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]-2H-pyrrol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70915192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SOTRASTAURIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7I279E1NZ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

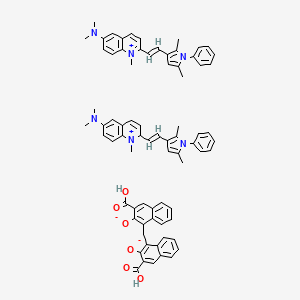

![[(3R)-3-amino-4-[(3-octylphenyl)amino]-4-oxobutyl]phosphonic acid](/img/structure/B1684043.png)

![4-(Cyclohexyloxy)-2-(1-(4-[(4-methoxybenzene)sulfonyl]piperazin-1-yl)ethyl)quinazoline](/img/structure/B1684046.png)

![(S)-N-(1-(4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-naphthamide](/img/structure/B1684052.png)

![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(10H-phenothiazin-10-yl)ethan-1-one](/img/structure/B1684053.png)